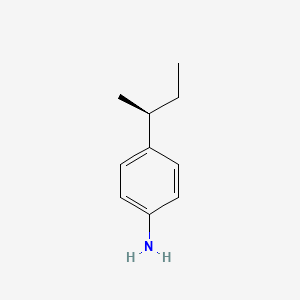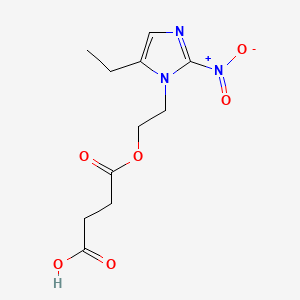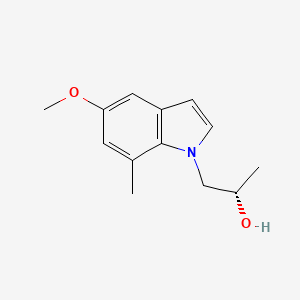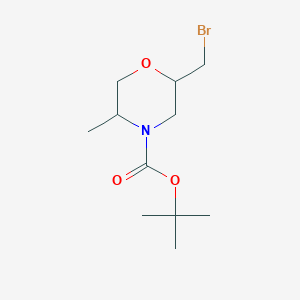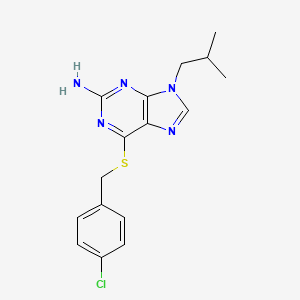
Benzene, 1-methyl-2-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-2-yl)-2-methylbenzene is an organic compound with the chemical formula C10H12. It is a colorless liquid with a strong aromatic odor . This compound is primarily used as a spice in food, beverages, perfumes, and cosmetics to add aroma. Additionally, it serves as an intermediate in organic synthesis for the preparation of other compounds .
Preparation Methods
1-(But-3-en-2-yl)-2-methylbenzene can be synthesized through various methods. One common synthetic route involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1-(But-3-en-2-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-(But-3-en-2-yl)-2-methylbenzene into different products, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(But-3-en-2-yl)-2-methylbenzene has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: This compound can be used in studies related to its biological activity and potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with specific receptors or enzymes in biological systems. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(But-3-en-2-yl)-2-methylbenzene can be compared with other similar compounds, such as:
But-3-en-2-yl acetate: This compound has a similar structure but contains an acetate group instead of a methyl group.
4-(2’,5’-dimethylphenyl)but-3-en-2-yl butyrate: This compound has a similar structure but contains a butyrate group.
The uniqueness of 1-(But-3-en-2-yl)-2-methylbenzene lies in its specific structure and aromatic properties, which make it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-but-3-en-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-9(2)11-8-6-5-7-10(11)3/h4-9H,1H2,2-3H3 |
InChI Key |
AQBXSSJPPWFYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



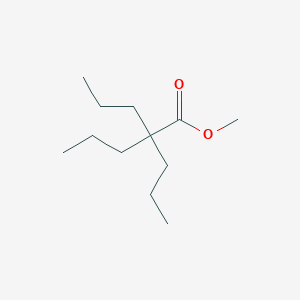

![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
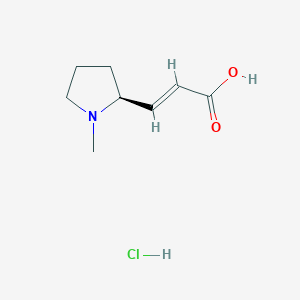
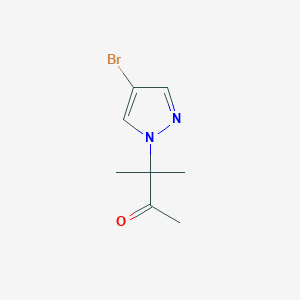
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
